2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole
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Overview
Description
2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and significant morphological stability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method involves the use of 4,4’-dibromobiphenyl as a starting material, which undergoes nitration and subsequent reduction to form 2,7-dibromocarbazole .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using suitable reagents and conditions.
Oxidation and Reduction Reactions: The carbazole core can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents and organolithium compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various functionalized carbazole derivatives .
Scientific Research Applications
Chemistry:
In chemistry, 2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Carbazole derivatives have been studied for their anti-inflammatory, antitumor, and antimicrobial properties . The presence of the 1-methylpiperidin-4-yl group may enhance the biological activity of the compound .
Industry:
In industry, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole involves its interaction with specific molecular targets and pathways. In biological systems, carbazole derivatives can inhibit various enzymes and signaling pathways, leading to their observed biological effects . For example, some carbazole derivatives have been shown to inhibit the p38 MAPK signaling pathway, which is involved in inflammation and cancer .
Comparison with Similar Compounds
2,7-Dibromo-9H-carbazole: This compound is similar in structure but lacks the 1-methylpiperidin-4-yl group.
2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole: This compound has a longer alkyl chain compared to 2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole.
Uniqueness:
The presence of the 1-methylpiperidin-4-yl group in this compound enhances its solubility and potentially its biological activity compared to other similar compounds . This makes it a unique and valuable compound for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C18H18Br2N2 |
---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
2,7-dibromo-9-(1-methylpiperidin-4-yl)carbazole |
InChI |
InChI=1S/C18H18Br2N2/c1-21-8-6-14(7-9-21)22-17-10-12(19)2-4-15(17)16-5-3-13(20)11-18(16)22/h2-5,10-11,14H,6-9H2,1H3 |
InChI Key |
QGALOKZZOGRAGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origin of Product |
United States |
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